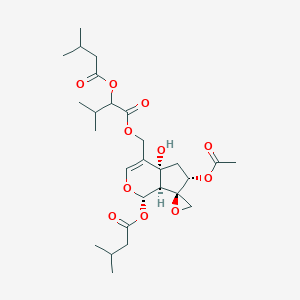
PB-22 N-(4-hydroxypentyl)-3-carboxyindole metabolite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PB-22 is a synthetic cannabinoid which is structurally analogous to the potent aminoalkylindoles, like JWH 018. PB-22 N-(4-hydroxypentyl)-3-carboxyindole metabolite is a potential metabolite of PB-22. The physiological and toxicological properties of this compound have not been characterized. This product is intended for forensic and research purposes.
Aplicaciones Científicas De Investigación
1. Metabolite Identification and Quantification
A study by Minakata et al. (2017) developed an analytical method for quantifying PB-22 N-(4-hydroxypentyl)-3-carboxyindole and its metabolites in human urine samples. This research is significant for forensic toxicology, as it helps in the detection and analysis of synthetic cannabinoids in biological specimens (Minakata et al., 2017).
2. Human Hepatocyte Metabolism Studies
Wohlfarth et al. (2014) conducted a study on the human hepatocyte metabolism of PB-22 and its analogs. This research provides insights into the metabolic pathways of these substances, which is crucial for understanding their pharmacodynamic and toxicological properties (Wohlfarth et al., 2014).
3. Synthetic Cannabinoid Metabolism in Hair
Franz et al. (2016) explored the mechanisms of incorporation of synthetic cannabinoid metabolites, including PB-22 N-(4-hydroxypentyl)-3-carboxyindole, into hair. This study aids in understanding how these compounds and their metabolites are incorporated into hair, impacting the interpretation of drug testing results (Franz et al., 2016).
4. Urine and Serum Specimen Analysis
Minakata et al. (2018) established methods for the quantification of synthetic cannabinoids and their metabolites in human serum and urine specimens. This research enhances the detection capabilities for synthetic cannabinoids in clinical and forensic settings (Minakata et al., 2018).
Propiedades
Fórmula molecular |
C14H17NO3 |
|---|---|
Peso molecular |
247.3 |
InChI |
InChI=1S/C14H17NO3/c1-10(16)5-4-8-15-9-12(14(17)18)11-6-2-3-7-13(11)15/h2-3,6-7,9-10,16H,4-5,8H2,1H3,(H,17,18) |
Clave InChI |
JKTRSAHBYMWKAA-UHFFFAOYSA-N |
SMILES |
CC(O)CCCN1C=C(C(O)=O)C2=C1C=CC=C2 |
Sinónimos |
1-(4-hydroxypentyl)-1H-indole-3-carboxylic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





